molecular formula C23H29NO6 B5577614 dimethyl 4-(4-isopropoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(4-isopropoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5577614
M. Wt: 415.5 g/mol
InChI Key: MUTILWBJMGIXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like dimethyl 4-(4-isopropoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to a broader class of chemicals known as 1,4-dihydropyridine derivatives. These are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis and study of these compounds involve exploring their potential chemical reactivities, molecular structures, and physical and chemical properties.

Synthesis Analysis

The synthesis of 1,4-dihydropyridine derivatives often employs the Hantzsch synthesis reaction, a multi-component condensation reaction. For example, microwave irradiation has been used to promote the Hantzsch condensation reaction of related compounds under solvent-free conditions, showcasing modern approaches to their synthesis (Wenwen Zhang et al., 2009).

Scientific Research Applications

Calcium Antagonistic Properties

Nimodipine, a structurally similar compound, has been identified as a new calcium antagonistic drug exhibiting a preferential cerebrovascular action. This drug prevents the spasm of the isolated rabbit basilar artery induced by depolarization and receptor stimulation. Its predominant dilation of cerebral vessels over peripheral vasodilation suggests its utility in the prophylaxis and treatment of cerebral vasospasm in humans, indicating a potential application of related compounds in neurovascular research (Kazda & Towart, 2005).

Vasodilatory Effects in Animal Models

Further research on nimodipine's effects, administered by infusion in anesthetized cats, observed pial arterial dilation with minimal impact on blood pressure. These findings underscore the compound's specificity towards cerebral vasodilation, highlighting a potential research avenue for related compounds in studying blood flow dynamics within the brain (Auer Lm, 1981).

Structural Insights

The structural analysis of nimodipine has provided insights into its calcium channel antagonist properties, detailing the spatial orientation of its dihydropyridine ring and substituents. This structural elucidation aids in understanding the molecular basis of its action and can inform the design and development of new therapeutic agents with enhanced specificity and efficacy (S. D. Wang, L. Herbette, & D. G. Rhodes, 1989).

Enantioselectivity in Catalysis

Research into the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters has shed light on the influence of acyl chain length and branching on enzymatic selectivity. This study provides valuable information for the development of chiral pharmaceuticals and could inform the synthesis and application of related dihydropyridine derivatives (Sobolev et al., 2002).

properties

IUPAC Name

dimethyl 1-(oxolan-2-ylmethyl)-4-(4-propan-2-yloxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO6/c1-15(2)30-17-9-7-16(8-10-17)21-19(22(25)27-3)13-24(12-18-6-5-11-29-18)14-20(21)23(26)28-4/h7-10,13-15,18,21H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTILWBJMGIXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3CCCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.